molecular formula C10H12Cl2N2 B6256437 8-methylquinolin-3-amine dihydrochloride CAS No. 1296950-65-6

8-methylquinolin-3-amine dihydrochloride

Cat. No.: B6256437
CAS No.: 1296950-65-6
M. Wt: 231.1
InChI Key:
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Description

8-methylquinolin-3-amine dihydrochloride is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Biochemical Analysis

Biochemical Properties

8-Methylquinolin-3-amine dihydrochloride interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been found to exhibit potent in vitro antimalarial activity .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context. For example, it has been found to be active against a non-small cell lung cancer cell line, A549, with an inhibition concentration value (IC50) of 29.4 μM . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It’s suggested that the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been reported that the compound has cured all animals at 25 mg/kg/day against drug-sensitive Plasmodium berghei and at 50 mg/kg/day against multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methylquinolin-3-amine dihydrochloride typically involves the reaction of 8-methylquinoline with an amine source under specific conditions. One common method includes the use of 8-methylquinoline and an amine such as 3-aminopropylamine in the presence of a catalyst. The reaction is carried out under reflux conditions, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and recrystallization to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

8-methylquinolin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications such as pharmaceuticals and agrochemicals .

Scientific Research Applications

8-methylquinolin-3-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound exhibits antimicrobial and antimalarial activities, making it a candidate for drug development.

    Medicine: It has potential therapeutic applications in treating infectious diseases and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methylquinolin-3-amine dihydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad range of applications in scientific research make it a valuable compound in various fields .

Properties

CAS No.

1296950-65-6

Molecular Formula

C10H12Cl2N2

Molecular Weight

231.1

Purity

95

Origin of Product

United States

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